1-(Pyrimidin-4-yl)piperidin-4-one
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Overview
Description
1-(Pyrimidin-4-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrimidine moieties in its structure makes it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrimidine with piperidin-4-one in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-4-yl)piperidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain a piperidine and pyrimidine moiety and are known for their kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are used as multi-targeted kinase inhibitors.
Uniqueness: 1-(Pyrimidin-4-yl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug design make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-pyrimidin-4-ylpiperidin-4-one |
InChI |
InChI=1S/C9H11N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7H,2-3,5-6H2 |
InChI Key |
OQPRWPLDOVDIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.